Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-
Overview
Description
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 g/mol . It is also known by other names such as Formamidine, N,N-dimethyl-N’-p-tolyl- and N,N-Dimethyl-N’-(4-methylphenyl)formamidine . This compound is characterized by the presence of a formamidine group substituted with a 4-methylphenyl group and two dimethyl groups.
Preparation Methods
The synthesis of Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- typically involves the reaction of N,N-dimethylformamide with 4-methylphenylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can undergo substitution reactions where the formamidine group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- can be compared with similar compounds such as:
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound has a phenyl group instead of a 4-methylphenyl group, resulting in different chemical properties and reactivity.
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: The presence of a nitro group in this compound significantly alters its chemical behavior and applications.
The uniqueness of Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-9-4-6-10(7-5-9)11-8-12(2)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRDGQOCLNSSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996950, DTXSID00902550 | |
Record name | N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7549-96-4 | |
Record name | N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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